2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[25]octan-6-yl}ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with a suitable difluoroalkylating agent to introduce the difluoro group. This is followed by the formation of the spirocyclic structure through a cyclization reaction involving an azaspiro compound. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one: This compound is unique due to its spirocyclic structure and the presence of both chlorophenoxy and difluoro groups.
2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-ol: A similar compound with a hydroxyl group instead of a ketone.
2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-amine: A related compound with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF2NO2/c16-11-1-3-12(4-2-11)21-9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVQSDQJAUNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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